

# GSK1904529A Kinase Cross-Reactivity: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **GSK1904529A**, a potent, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). The data presented here is crucial for assessing the compound's specificity and potential off-target effects in preclinical and clinical research.

## **Executive Summary**

**GSK1904529A** is a highly selective dual inhibitor of IGF-1R and IR, with IC50 values of 27 nM and 25 nM, respectively, in cell-free assays.[1][2] Extensive kinase profiling has demonstrated its high degree of selectivity, with significantly lower potency against a broad range of other serine/threonine and tyrosine kinases. This makes **GSK1904529A** a valuable tool for investigating the roles of IGF-1R and IR signaling in various physiological and pathological processes, including cancer.[1][3]

## Data Presentation: Kinase Selectivity Profile of GSK1904529A

The following tables summarize the inhibitory activity of **GSK1904529A** against its primary targets and a broad panel of other kinases.

Table 1: Potency against Primary Targets



Kinase	IC50 (nM)	Ki (nM)
IGF-1R	27	1.6
Insulin Receptor (IR)	25	1.3

Data compiled from multiple sources.[1][2]

Table 2: Cross-Reactivity against a Panel of 45 Kinases

Kinase Panel	Result
45 Serine/Threonine and Tyrosine Kinases	IC50 > 1 $\mu$ M for all tested kinases.

This initial screen demonstrated a high degree of selectivity for **GSK1904529A**.[1][4]

Table 3: Results from Millipore KinaseProfiler™ Panel (233 Kinases)

GSK1904529A Concentration	Number of Kinases with >50% Inhibition	Notable Off-Targets with >50% Inhibition
0.3 μΜ	3	PTK5, FER, FLT4
3 μΜ	20	11 of these had IC50 values < 1 μM

This broader screening confirmed the high selectivity of **GSK1904529A**, with only a small number of kinases showing significant inhibition at concentrations well above the IC50 for IGF-1R and IR.[3]

## **Experimental Protocols**

The kinase selectivity of **GSK1904529A** was determined using robust, industry-standard biochemical assays.

### In Vitro Kinase Inhibition Assay (for IGF-1R and IR)

Objective: To determine the IC50 values of GSK1904529A against purified IGF-1R and IR.



#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human IGF-1R and IR kinase domains were used. A synthetic peptide substrate was utilized for the kinase reaction.
- Reaction Mixture: The kinase, substrate, and GSK1904529A (at varying concentrations)
  were incubated in a buffer containing ATP and MgCl2.
- Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed at room temperature.
- Detection: The amount of phosphorylated substrate was quantified using a standard method,
  such as a radiometric assay or a fluorescence-based assay.
- Data Analysis: IC50 values were calculated by fitting the dose-response data to a fourparameter logistic equation. The Ki values were determined using the Cheng-Prusoff equation.[2]

## Millipore KinaseProfiler™ Radiometric Filter Binding Assay

Objective: To assess the selectivity of **GSK1904529A** across a large panel of kinases.

#### Methodology:

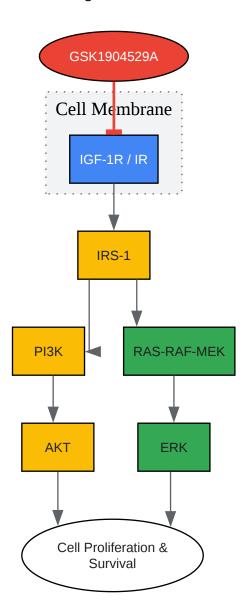
- Assay Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [y-33P]ATP) into a specific peptide or protein substrate by the kinase.
- Reaction Setup: Each kinase reaction was performed in a microplate well containing the specific kinase, its corresponding substrate, [γ-33P]ATP, and **GSK1904529A** at a fixed concentration (e.g., 0.3 μM and 3 μM).
- Incubation: The reaction mixtures were incubated to allow for substrate phosphorylation.
- Filter Binding: The reaction mixtures were then spotted onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while the unincorporated [y-33P]ATP is washed away.



- Quantification: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
- Inhibition Calculation: The percentage of kinase inhibition was calculated by comparing the radioactivity in the presence of **GSK1904529A** to a control reaction without the inhibitor.

## **Signaling Pathway and Experimental Workflow**

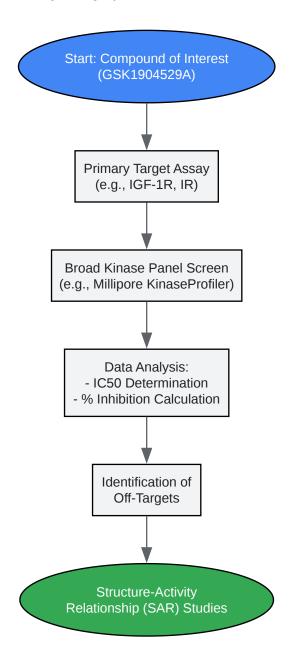
The following diagrams illustrate the signaling pathway inhibited by **GSK1904529A** and a typical experimental workflow for assessing kinase inhibitor selectivity.



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Caption: Inhibition of IGF-1R/IR signaling by GSK1904529A.



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Caption: Workflow for kinase inhibitor selectivity profiling.

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